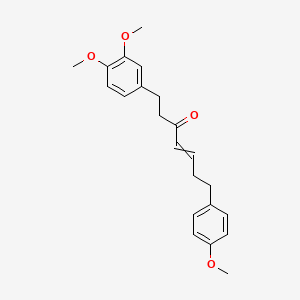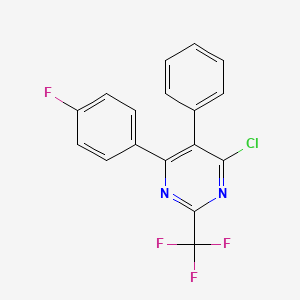
1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate is a complex organic compound that features both nitro and trichlorosilyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate typically involves the esterification of 5-(trichlorosilyl)pentanoic acid with 1-(2-nitrocyclohexyl)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkoxides, amines, in the presence of a base like triethylamine.
Major Products:
Reduction of Nitro Group: 1-(2-Aminocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate.
Substitution of Trichlorosilyl Group: Various substituted silyl esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in creating biocompatible coatings for medical devices.
Mecanismo De Acción
The mechanism of action of 1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The nitro group can participate in redox reactions, while the trichlorosilyl group can engage in substitution reactions. These properties make it a versatile compound for modifying surfaces and creating new materials .
Comparación Con Compuestos Similares
- 1-(2-Nitrophenyl)ethyl 5-(trichlorosilyl)pentanoate
- 1-(2-Nitrobenzyl)ethyl 5-(trichlorosilyl)pentanoate
Comparison: 1-(2-Nitrocyclohexyl)ethyl 5-(trichlorosilyl)pentanoate is unique due to the presence of a cyclohexyl ring, which imparts different steric and electronic properties compared to its phenyl and benzyl analogs. This uniqueness can influence its reactivity and the types of materials it can form .
Propiedades
Número CAS |
872831-56-6 |
|---|---|
Fórmula molecular |
C13H22Cl3NO4Si |
Peso molecular |
390.8 g/mol |
Nombre IUPAC |
1-(2-nitrocyclohexyl)ethyl 5-trichlorosilylpentanoate |
InChI |
InChI=1S/C13H22Cl3NO4Si/c1-10(11-6-2-3-7-12(11)17(19)20)21-13(18)8-4-5-9-22(14,15)16/h10-12H,2-9H2,1H3 |
Clave InChI |
UHIRGIFCQHTRCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCCC1[N+](=O)[O-])OC(=O)CCCC[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12594246.png)


![6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one](/img/structure/B12594268.png)



![2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12594300.png)
![N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide](/img/structure/B12594301.png)

![2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol](/img/structure/B12594311.png)

